(3-Bromofuran-2-yl)methanethiol

Description

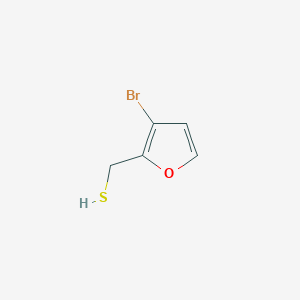

(3-Bromofuran-2-yl)methanethiol is an organic compound that features a furan ring substituted with a bromine atom at the 3-position and a methanethiol group at the 2-position

Properties

Molecular Formula |

C5H5BrOS |

|---|---|

Molecular Weight |

193.06 g/mol |

IUPAC Name |

(3-bromofuran-2-yl)methanethiol |

InChI |

InChI=1S/C5H5BrOS/c6-4-1-2-7-5(4)3-8/h1-2,8H,3H2 |

InChI Key |

SBKSKVDSDDJUQD-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1Br)CS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromofuran-2-yl)methanethiol can be achieved through several methodsFor instance, 3-bromofuran can be synthesized from 3,4-dibromofuran via ortho-metalation with butyllithium . The methanethiol group can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

(3-Bromofuran-2-yl)methanethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The bromine atom can be reduced to form the corresponding furan derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or iodine can be used under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: De-brominated furan derivatives.

Substitution: Various substituted furans depending on the nucleophile used.

Scientific Research Applications

(3-Bromofuran-2-yl)methanethiol is a versatile compound with applications spanning across chemistry, biology, medicine, and industry. Its unique structure, featuring both a bromine atom and a methanethiol group, allows for a wide range of chemical reactions and applications, making it a valuable building block in organic synthesis and research.

Scientific Research Applications

This compound in Chemistry

this compound serves as a building block for synthesizing complex molecules, including pharmaceuticals and agrochemicals. It can undergo various reactions such as oxidation, reduction, and substitution to yield different substituted furans. For example, 3-bromofuran, a related compound, can be synthesized from 3,4-dibromofuran via ortho-metalation with butyllithium.

This compound in Biology

Derivatives of this compound are studied for their potential biological activities, such as antimicrobial and anticancer properties. For instance, some 2-methyl-3-furyl sulfide derivatives have shown significant antimicrobial activity against Rhizopus oryzae . Additionally, furan derivatives, in general, have been recognized for broad biological activities, including antibacterial, antifungal, and antiviral effects.

This compound in Medicine

In medicine, this compound is used in developing new drugs and therapeutic agents. New 1,3,4-oxadiazole sugar derivatives based on the furyl ring system and furyl-linked 1,3,4-thiadiazole core have been synthesized and studied for anticancer activity against human liver carcinoma cells . Compounds possessing furan and 1,3,4-thiadiazole rings have shown the highest activity, indicating the importance of integrating these ring systems in hybrid structures .

This compound in Industry

This compound finds applications in synthesizing materials with specific properties, such as polymers and catalysts. Although specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply, including optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Comparisons with Similar Compounds

This compound is unique due to the presence of both a bromine atom and a methanethiol group, which allows for a wide range of chemical reactions and applications.

Similar Compounds:

- 3-Bromofuran: Lacks the methanethiol group, making it less reactive in certain nucleophilic substitution reactions.

- Furan-2-ylmethanethiol: It does not have the bromine atom.

- 3,4-Dibromofuran: Contains an additional bromine atom, leading to different reactivity and synthetic applications.

Mechanism of Action

The mechanism of action of (3-Bromofuran-2-yl)methanethiol depends on its specific application. In general, the compound can interact with biological molecules through its thiol group, which can form covalent bonds with proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

3-Bromofuran: Lacks the methanethiol group, making it less reactive in certain nucleophilic substitution reactions.

Furan-2-ylmethanethiol:

3,4-Dibromofuran: Contains an additional bromine atom, leading to different reactivity and synthetic applications.

Uniqueness

(3-Bromofuran-2-yl)methanethiol is unique due to the presence of both a bromine atom and a methanethiol group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research.

Biological Activity

(3-Bromofuran-2-yl)methanethiol is a compound derived from the furan family, which has garnered attention in recent years due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C_5H_6BrOS

- Molecular Weight : 195.07 g/mol

The presence of the bromine atom and the thiol group (-SH) contributes to its unique chemical reactivity and potential biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer properties of furan derivatives, including this compound. Research indicates that compounds with similar structures can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that furan-based compounds exhibited significant cytotoxicity against HeLa cells through mechanisms involving caspase activation and mitochondrial dysfunction .

Table 1: Cytotoxicity of Furan Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | TBD | Apoptosis via caspase activation |

| Furan derivative X | MCF-7 | 15.2 | Induction of oxidative stress |

| Furan derivative Y | A549 | 18.1 | Cell cycle arrest |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. Compounds containing furan moieties have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro, suggesting a possible role in treating inflammatory diseases .

Table 2: Inhibition of Pro-inflammatory Cytokines

| Compound | Cytokine | IC50 (µM) |

|---|---|---|

| This compound | IL-6 | TBD |

| Furan derivative Z | TNF-alpha | TBD |

Antioxidant Activity

Antioxidant properties are another area where this compound may exhibit beneficial effects. The thiol group is known for its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. Studies have shown that thiols can enhance cellular defense mechanisms against oxidative damage .

Case Studies

- Study on Anticancer Activity : A recent investigation focused on the efficacy of various furan derivatives, including this compound, against breast cancer cell lines. The results indicated a dose-dependent increase in cytotoxicity, with significant induction of apoptosis observed at higher concentrations.

- Anti-inflammatory Research : Another study evaluated the impact of furan derivatives on inflammatory markers in RAW264.7 macrophages. The findings suggested that these compounds could effectively downregulate the expression of COX-2 and iNOS, indicating their potential as anti-inflammatory agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.